molecular formula C19H12Cl2N2O2 B15013264 N-[(E)-(3,4-dichlorophenyl)methylidene]-4'-nitrobiphenyl-4-amine

N-[(E)-(3,4-dichlorophenyl)methylidene]-4'-nitrobiphenyl-4-amine

Katalognummer: B15013264
Molekulargewicht: 371.2 g/mol
InChI-Schlüssel: RYLUANKUUVRJLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a nitro-substituted biphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves a multi-step process:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce dichloro substituents.

    Nitration of Biphenyl: The biphenyl moiety is nitrated to introduce a nitro group at the desired position.

    Condensation Reaction: The final step involves a condensation reaction between the dichlorophenyl intermediate and the nitro-substituted biphenyl under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow processes to ensure scalability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amine-substituted biphenyl derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-1-(3,4-DICHLOROPHENYL)-N-{4’-AMINO-[1,1’-BIPHENYL]-4-YL}METHANIMINE: Similar structure but with an amino group instead of a nitro group.

    (E)-1-(3,4-DICHLOROPHENYL)-N-{4’-HYDROXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to the presence of both dichlorophenyl and nitro-substituted biphenyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H12Cl2N2O2

Molekulargewicht

371.2 g/mol

IUPAC-Name

1-(3,4-dichlorophenyl)-N-[4-(4-nitrophenyl)phenyl]methanimine

InChI

InChI=1S/C19H12Cl2N2O2/c20-18-10-1-13(11-19(18)21)12-22-16-6-2-14(3-7-16)15-4-8-17(9-5-15)23(24)25/h1-12H

InChI-Schlüssel

RYLUANKUUVRJLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N=CC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.